molecular formula C9H10BrNO2 B3103503 (2R)-3-amino-2-(4-bromophenyl)propanoic acid CAS No. 1442114-70-6

(2R)-3-amino-2-(4-bromophenyl)propanoic acid

Cat. No. B3103503
CAS RN: 1442114-70-6
M. Wt: 244.08
InChI Key: SNAGBOTXHOSREW-QMMMGPOBSA-N
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Description

“(2R)-3-amino-2-(4-bromophenyl)propanoic acid” is a propionic acid derivative . It has a molecular weight of 244.09 .


Molecular Structure Analysis

The molecular structure of “(2R)-3-amino-2-(4-bromophenyl)propanoic acid” can be represented by the InChI code: 1S/C9H10BrNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m1/s1 . This indicates that the molecule consists of a bromophenyl group attached to the second carbon of a propanoic acid, with an amino group attached to the third carbon.


Physical And Chemical Properties Analysis

“(2R)-3-amino-2-(4-bromophenyl)propanoic acid” is a solid at room temperature . It has a melting point of 250-251°C .

Scientific Research Applications

  • Chemo-Enzymatic Synthesis and Structural Characterization : The compound has been used in the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-Acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs (Baba et al., 2018). This process is significant for understanding the metabolic pathways and pharmacokinetics of these drugs.

  • Synthesis of Stereoisomers : The compound has been utilized in the synthesis of different stereoisomers of amino acids, which are crucial for understanding the stereochemical properties of bioactive molecules (Shiraiwa et al., 1998).

  • Preparation of Anticancer Agents : Research has been conducted on the synthesis and evaluation of certain compounds, including those related to (2R)-3-amino-2-(4-bromophenyl)propanoic acid, for potential anticancer activities (Saad & Moustafa, 2011).

  • Computational Peptidology : The compound has found application in computational peptidology for studying the molecular properties and structures of antifungal tripeptides. This helps in drug design and understanding molecular reactivity (Flores-Holguín et al., 2019).

  • Functional Modification of Hydrogels : It has been used in the modification of hydrogels for medical applications, demonstrating the compound's utility in material science and biomedical engineering (Aly & El-Mohdy, 2015).

  • Synthesis of Bromophenyl Derivatives : The compound plays a role in the synthesis of bromophenyl derivatives, which have applications in various chemical reactions and potentially in the development of new materials or pharmaceuticals (Zhao et al., 2004).

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAGBOTXHOSREW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-amino-2-(4-bromophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
(2R)-3-amino-2-(4-bromophenyl)propanoic acid

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